molecular formula C20H26N4OS B2674144 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2108362-85-0

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2674144
CAS No.: 2108362-85-0
M. Wt: 370.52
InChI Key: LJXKPPCSKYTGAX-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound featuring a triazole ring, a bicyclic octane structure, and a phenyl group substituted with an isopropylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cyclization methods to form the 8-azabicyclo[3.2.1]octane core.

    Attachment of the Phenyl Group: The phenyl group with the isopropylthio substituent can be introduced via a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with the ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmacophore in drug design, particularly for targeting neurological pathways due to its bicyclic structure.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is not fully understood but may involve:

    Molecular Targets: Interaction with enzymes or receptors that recognize the triazole ring or the bicyclic structure.

    Pathways: Modulation of signaling pathways in the nervous system, potentially affecting neurotransmitter release or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylethanone: Lacks the isopropylthio group, which may affect its biological activity.

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of an isopropylthio group, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the isopropylthio group in 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-14(2)26-19-7-3-15(4-8-19)11-20(25)23-16-5-6-17(23)13-18(12-16)24-21-9-10-22-24/h3-4,7-10,14,16-18H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXKPPCSKYTGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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